3-chloro-N-(4-fluorophenyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUABZWBUUUACJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304115 | |
| Record name | 3-chloro-N-(4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33489-31-5 | |
| Record name | NSC164259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-N-(4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Laboratory-Scale Synthesis
The foundational method for synthesizing 3-chloro-N-(4-fluorophenyl)benzamide involves a nucleophilic acyl substitution reaction between 3-chlorobenzoyl chloride and 4-fluoroaniline. The reaction is conducted in toluene at 20°C for 3 hours, with triethylamine serving as a base to neutralize HCl byproducts. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 20°C |
| Reaction Time | 3 hours |
| Base | Triethylamine |
| Yield | 77% |
This method prioritizes simplicity and reproducibility, making it suitable for small-scale research. The product is isolated via filtration after aqueous workup and recrystallization from ethanol.
Industrial Production Methods
Industrial processes optimize for cost-efficiency and scalability. Patent disclosures reveal adaptations such as continuous flow reactors and agitated thin-film drying to manage exothermic reactions and improve solvent removal. Key industrial steps include:
-
Solvent Selection : Toluene remains prevalent, but ethyl acetate and N-methyl-2-pyrrolidone (NMP) are employed for improved solubility during large-scale reactions.
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Purification : Multi-stage extraction with ethyl acetate and sodium carbonate ensures high purity (>98%), while spray drying produces uniform particulate formulations.
Optimization of Reaction Parameters
Solvent and Base Effects
Toluene’s low polarity minimizes side reactions, but substitutions like dichloromethane or THF have been explored for faster kinetics. Triethylamine is preferred for its efficacy in HCl scavenging, though sodium carbonate offers cost advantages in industrial settings.
Temperature and Time
Elevating temperatures to 40–50°C reduces reaction time to 1–2 hours but risks decomposition of the aryl amine. The standard 20°C protocol balances safety and efficiency.
Comparative Analysis of Synthetic Methodologies
| Method | Scale | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Laboratory | 25 g | 77% | 95% | Reproducibility |
| Industrial | 50 kg | 82% | 98% | Scalability |
Industrial methods achieve higher yields through advanced solvent recovery systems and in-line pH monitoring during extractions.
Quality Control and Analytical Characterization
HPLC analysis confirms purity, while 1H NMR (δ 7.8–6.8 ppm, aromatic protons) and IR (1660 cm⁻¹, C=O stretch) validate structural integrity. Melting points (148–150°C) align with literature standards.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amide group can be involved in oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using methoxide can yield methoxy derivatives.
Oxidation: Oxidation of the amide group can lead to the formation of nitro compounds.
Reduction: Reduction can produce amines or alcohols depending on the reaction conditions.
Scientific Research Applications
3-chloro-N-(4-fluorophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its inhibitory effects on enzymes like tyrosinase.
Materials Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production. The compound binds to the active site of the enzyme, blocking its activity and thus reducing melanin synthesis. This mechanism is of particular interest in the development of treatments for hyperpigmentation disorders .
Comparison with Similar Compounds
Data Table: Key Properties of Selected Analogs
Biological Activity
3-Chloro-N-(4-fluorophenyl)benzamide (CAS No. 33489-31-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H9ClFNO, with a molecular weight of approximately 251.67 g/mol. Its structure features a benzamide core with chlorine and fluorine substituents on the phenyl rings, which are known to influence its biological activity through electronic effects.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:
- Tubulin Binding : Similar compounds have shown the ability to bind to tubulin, disrupting microtubule dynamics, which is critical for cell division. This mechanism is particularly relevant in cancer therapy where inhibition of cell proliferation is desired .
- Enzyme Inhibition : The compound may also inhibit enzymes involved in cancer cell metabolism and survival pathways, although specific targets need further elucidation.
Biological Activity Data
Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. Below is a summary of its biological activity based on available research:
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 23-33 | Tubulin destabilization |
| MDA-MB-231 (Triple-negative breast cancer) | 23-33 | Apoptosis induction via G2/M arrest |
These values indicate that the compound exhibits potent antiproliferative activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4), which is known for its tubulin-binding properties .
Case Studies
- Antiproliferative Effects : In vitro studies using MCF-7 cells revealed that treatment with this compound led to significant cell cycle arrest at the G2/M phase, suggesting an effective mechanism for inducing apoptosis in cancer cells. Flow cytometry analyses confirmed these findings by demonstrating increased apoptotic markers post-treatment .
- Stability and Pharmacokinetics : Stability studies indicated that the compound maintains its integrity under physiological conditions, with a half-life exceeding 24 hours in plasma, suggesting favorable pharmacokinetic properties for therapeutic applications .
Comparative Analysis
The biological activity of this compound can be compared to other fluorinated compounds known for their anticancer properties:
| Compound | IC50 (nM) | Target |
|---|---|---|
| Combretastatin A-4 | 3.9 | Tubulin |
| This compound | 23-33 | Tubulin |
| Other fluorinated benzamides | Varies | Various (e.g., kinases) |
This comparison highlights the competitive efficacy of this compound within its class.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
